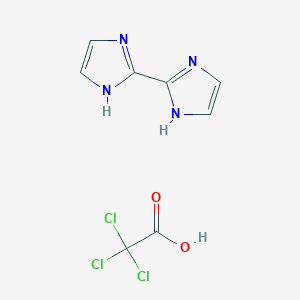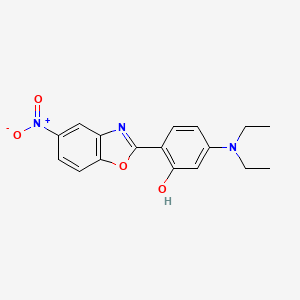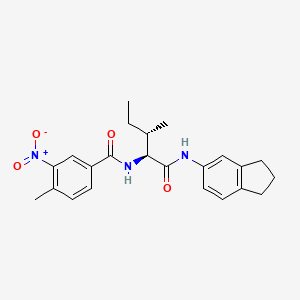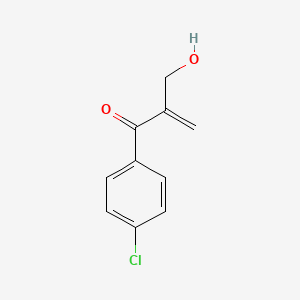
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate typically involves the reaction of N,N-dimethyl-3-aminopropylamine with tridecanoic acid to form the corresponding amide. This intermediate is then quaternized with ethyl sulfate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The quaternary ammonium group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve nucleophiles such as halides or hydroxides.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in the formation of substituted ammonium compounds.
Scientific Research Applications
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants, fabric softeners, and personal care products.
Mechanism of Action
The antimicrobial action of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.
Properties
CAS No. |
646512-39-2 |
|---|---|
Molecular Formula |
C22H48N2O5S |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
ethyl-dimethyl-[3-(tridecanoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C20H42N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(3,4)6-2;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5) |
InChI Key |
MJNMNKVFJMVKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)

![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)

![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)
![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)

